molecular formula C17H16N4O B7558560 N-(2,6-dimethylphenyl)-1-phenyltriazole-4-carboxamide

N-(2,6-dimethylphenyl)-1-phenyltriazole-4-carboxamide

Cat. No. B7558560
M. Wt: 292.33 g/mol
InChI Key: SRGYEOQTCSMNBE-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-phenyltriazole-4-carboxamide, commonly known as DPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. DPTC is a member of the triazole family of compounds, which have been extensively studied for their diverse biological activities, such as antifungal, antibacterial, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of DPTC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. DPTC has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to DNA damage and cell death. DPTC has also been reported to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation, leading to apoptosis and cell cycle arrest.
Biochemical and physiological effects:
DPTC has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have shown that DPTC can induce apoptosis and cell cycle arrest in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DPTC has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. In vivo studies have shown that DPTC can inhibit tumor growth and metastasis in various animal models, including mice and rats.

Advantages and Limitations for Lab Experiments

DPTC has several advantages and limitations for lab experiments. One advantage is its ease of synthesis, which makes it readily available for study. Another advantage is its diverse biological activities, which make it a potential candidate for the development of new drugs and materials. However, one limitation is its low solubility in water, which can make it difficult to study in aqueous environments. Another limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the study of DPTC. One direction is the development of new DPTC-based drugs and materials for various applications, such as cancer treatment and catalysis. Another direction is the study of the mechanism of action of DPTC, which may lead to the discovery of new targets for drug development. Additionally, the study of DPTC in combination with other drugs and materials may lead to the development of new synergistic therapies for various diseases.

Synthesis Methods

DPTC can be synthesized through a multi-step reaction process, starting from the commercially available 2,6-dimethylaniline and benzyl cyanide. The first step involves the reaction of 2,6-dimethylaniline with benzyl cyanide in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the corresponding imine intermediate. The imine intermediate is then reduced with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the amine intermediate. Finally, the amine intermediate is reacted with 4-chloro-1H-1,2,3-triazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to form the desired product, DPTC.

Scientific Research Applications

DPTC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, DPTC has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DPTC has also been reported to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. In material science, DPTC has been used as a building block for the synthesis of novel functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, DPTC has been used as a ligand for the synthesis of various metal complexes, which have been shown to exhibit excellent catalytic activity in various reactions, such as cross-coupling reactions and hydrogenation reactions.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-7-6-8-13(2)16(12)18-17(22)15-11-21(20-19-15)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGYEOQTCSMNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-1-phenyltriazole-4-carboxamide

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